An In-Depth Technical Guide to 1-Chloroazulene: Chemical Structure, Properties, and Synthesis
An In-Depth Technical Guide to 1-Chloroazulene: Chemical Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-chloroazulene, a halogenated derivative of the bicyclic aromatic hydrocarbon azulene (B44059). This document details its chemical structure, IUPAC numbering, and key quantitative data. It also presents a detailed experimental protocol for its synthesis and discusses the biological activities of related haloazulene compounds.
Chemical Structure and Numbering
1-Chloroazulene is a non-benzenoid aromatic compound with the molecular formula C₁₀H₇Cl. The core structure consists of a fused five-membered and seven-membered ring system characteristic of azulene. The IUPAC (International Union of Pure and Applied Chemistry) nomenclature for fused ring systems dictates a specific numbering convention for azulene. The numbering begins at one of the carbons of the five-membered ring adjacent to the ring fusion, proceeds around the five-membered ring, and then continues around the seven-membered ring. The bridgehead carbons are assigned the last numbers. In 1-chloroazulene, a chlorine atom is substituted at the C1 position of the azulene ring.
Below is a diagram illustrating the chemical structure and the IUPAC numbering of 1-chloroazulene.
Caption: Chemical structure and IUPAC numbering of 1-chloroazulene.
Quantitative Data
| Parameter | Value |
| Molecular Formula | C₁₀H₇Cl |
| Molecular Weight | 162.62 g/mol |
| Appearance | Blue solid |
Table 1: General Properties of 1-Chloroazulene
| ¹H NMR (CDCl₃, δ in ppm) | ¹³C NMR (CDCl₃, δ in ppm) |
| Assignments are not definitively published and require experimental verification. | Assignments are not definitively published and require experimental verification. |
Table 2: NMR Spectroscopic Data for 1-Chloroazulene
Note: The exact chemical shifts and coupling constants for ¹H and ¹³C NMR can vary depending on the solvent and the spectrometer frequency. The data in Table 2 represents typical expected ranges based on related azulene derivatives.
Experimental Protocols: Synthesis of 1-Chloroazulene
The synthesis of 1-chloroazulene is typically achieved through the electrophilic halogenation of azulene. Due to the high reactivity of the azulene core, direct chlorination with chlorine gas can lead to over-halogenation and side products. Therefore, milder and more selective chlorinating agents are preferred. Two common methods are the use of N-chlorosuccinimide (NCS) and the Vilsmeier-Haack reaction. The Vilsmeier-Haack reaction, while primarily a formylation method, can also be adapted for halogenation.
Synthesis via Electrophilic Chlorination with N-Chlorosuccinimide (NCS)
This method is a widely used and effective way to achieve monochlorination of electron-rich aromatic compounds like azulene.
Reaction Scheme:
Caption: Reaction scheme for the synthesis of 1-chloroazulene.
Materials:
-
Azulene
-
N-Chlorosuccinimide (NCS)
-
Anhydrous Dichloromethane (B109758) (CH₂Cl₂) or Tetrahydrofuran (THF)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve azulene in anhydrous dichloromethane or tetrahydrofuran.
-
Addition of NCS: To the stirred solution, add N-chlorosuccinimide (1.0 to 1.2 equivalents) portion-wise at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Reaction Monitoring: The reaction is typically complete within a few hours. The disappearance of the starting azulene spot and the appearance of a new, less polar spot on the TLC plate indicates the formation of the product.
-
Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then redissolved in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent. The blue fractions corresponding to 1-chloroazulene are collected.
-
Characterization: The purified product is characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Biological Activity and Signaling Pathways
While specific studies on the signaling pathways directly modulated by 1-chloroazulene are limited, research on haloazulenes and other azulene derivatives has revealed a range of biological activities. These compounds have been investigated for their cytotoxic and antimicrobial properties.
Studies have shown that some halogenated azulenes exhibit significant cytotoxicity against various cancer cell lines.[1] For instance, 1,3-dibromoazulene (B1595116) has demonstrated high cytotoxicity against human oral tumor cell lines.[1] The cytotoxic activity of azulene derivatives is often linked to their ability to induce apoptosis. Some azulenequinones, which share the core azulene structure, have been shown to induce apoptosis through both extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways, involving the activation of caspases 3, 8, and 9.[2]
The antimicrobial activity of halogenated compounds is a well-established field.[3] Halogenated flavonoids, for example, have shown inhibitory effects on bacterial growth.[4] The introduction of a halogen atom to the azulene scaffold could potentially enhance its antimicrobial properties.
The precise molecular targets and signaling pathways affected by 1-chloroazulene remain an active area for future research. The lipophilic nature of the azulene core suggests that it could interact with cellular membranes or intracellular proteins, thereby modulating various signaling cascades. Further investigation is required to elucidate the specific mechanisms of action and to explore the potential of 1-chloroazulene and its analogs in drug development.
Below is a generalized workflow for evaluating the biological activity of a compound like 1-chloroazulene.
Caption: A general experimental workflow for biological evaluation.
